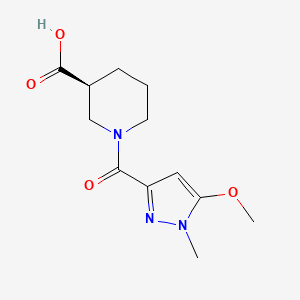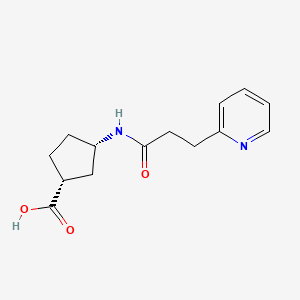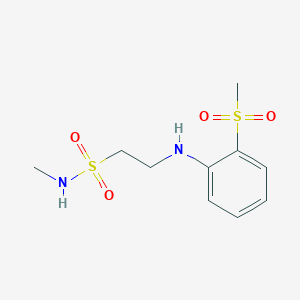
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid, also known as MPPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MPPCA is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid inhibits the activity of enzymes, such as DPP-4, POP, and AChE, by binding to their active sites and preventing the substrate from binding. This inhibition leads to the accumulation of the substrate and the modulation of the physiological processes that the enzymes are involved in. The exact mechanism of action of this compound on these enzymes is still under investigation, but it is believed to involve the formation of hydrogen bonds and hydrophobic interactions between this compound and the enzyme active site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the enzyme that it inhibits. Inhibition of DPP-4 and POP leads to the modulation of glucose and insulin metabolism, which can improve glycemic control and reduce the risk of complications in diabetes and other metabolic disorders. Inhibition of AChE leads to the modulation of neurotransmitter levels, which can improve cognitive function and reduce the symptoms of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit enzymes, and its potential applications in drug discovery and development. However, this compound also has some limitations, such as its high cost and the need for specialized equipment and expertise to synthesize and purify it.
Direcciones Futuras
For research on (3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid include the investigation of its potential as a treatment for various disorders, the optimization of its synthesis and purification methods, and the development of analogs and derivatives.
Métodos De Síntesis
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid can be synthesized through various methods, including the reaction between 5-methoxy-1-methylpyrazole-3-carboxylic acid and piperidine-3-carboxylic acid, or the reaction between 5-methoxy-1-methylpyrazole-3-carboxylic acid and piperidine-3-carbonyl chloride. These reactions can be carried out under different conditions, such as refluxing in a solvent or using a catalyst. The purity and yield of this compound can be optimized through purification techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid has been studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of enzymes, such as dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP), which are involved in the regulation of glucose and insulin metabolism. This inhibition has led to the investigation of this compound as a potential treatment for diabetes and other metabolic disorders. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the degradation of neurotransmitters. This inhibition has led to the investigation of this compound as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14-10(19-2)6-9(13-14)11(16)15-5-3-4-8(7-15)12(17)18/h6,8H,3-5,7H2,1-2H3,(H,17,18)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWXCUFDORSYCD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCCC(C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C(=O)N2CCC[C@@H](C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)

![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)

![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)


![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)


